molecular formula C7H6Cl2FN B1530735 3,5-Dichloro-4-fluorobenzylamine CAS No. 1542762-40-2

3,5-Dichloro-4-fluorobenzylamine

Cat. No. B1530735
M. Wt: 194.03 g/mol
InChI Key: VISNNKXGFKTWEY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “3,5-Dichloro-4-fluorobenzylamine” consists of a benzene ring with chlorine atoms at the 3 and 5 positions, a fluorine atom at the 4 position, and a benzylamine group .


Physical And Chemical Properties Analysis

“3,5-Dichloro-4-fluorobenzylamine” is a solid crystalline substance . It has a relatively high log Koc, suggesting that it will have a low mobility in soil and will bind strongly to solid phases in soil, sediment, and sludges .

Scientific Research Applications

Intermolecular Interactions in Derivatives

Shukla et al. (2014) synthesized and characterized two biologically active 1,2,4-triazole derivatives, focusing on their crystal structures and intermolecular interactions. This study provides insights into how 3,5-Dichloro-4-fluorobenzylamine might be analyzed for its structural and interactional properties in various solvated forms and how these properties could influence its biological activity and stability (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Supramolecular Assemblies

Wang et al. (2015) explored the self-assembly of 4-fluorobenzylamine with halide ions and metal chloride, utilizing strong hydrogen bonds and weak intermolecular interactions to form diverse supramolecular architectures. This research could hint at potential applications of 3,5-Dichloro-4-fluorobenzylamine in designing new materials with specific properties through self-assembly mechanisms (Wang, Ding, Li, & Huang, 2015).

Fluorine Labeling of Proteins

Garg, Garg, and Zalutsky (1991) reported a new method for labeling proteins with the positron-emitting nuclide 18F, utilizing 4-[18F]-fluorobenzylamine. This technique, which involves coupling to intact antibodies and their fragments, might provide a framework for considering how 3,5-Dichloro-4-fluorobenzylamine could be used in radiolabeling and imaging studies to enhance the detection and diagnosis of various diseases (Garg, Garg, & Zalutsky, 1991).

Synthesis and Chemical Reactions

Kassaee et al. (2004) synthesized N-Methylbenzylammonium fluorochromate(VI) by adding N-methylbenzylamine to an aqueous solution of CrO3 and HF, showcasing the compound's selectivity in oxidizing aryl alcohols to aldehydes and ketones. This research may provide insight into the chemical reactivity of 3,5-Dichloro-4-fluorobenzylamine and its potential applications in selective oxidation reactions (Kassaee, Sayyed-alangi, & Sajjadi-Ghotbabadi, 2004).

Safety And Hazards

“3,5-Dichloro-4-fluorobenzylamine” is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation .

properties

IUPAC Name

(3,5-dichloro-4-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2FN/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2H,3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISNNKXGFKTWEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)F)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Dichloro-4-fluorophenyl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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